![molecular formula C9H7BrF2O2 B2495842 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1785040-65-4](/img/structure/B2495842.png)
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BDF is a heterocyclic compound that contains a benzodioxine ring system with a bromine atom and a difluoromethyl group attached to it.
Mécanisme D'action
BDF inhibits VMAT2 by binding to its active site and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of monoamine neurotransmitters from presynaptic terminals, which ultimately affects neurotransmission.
Biochemical and Physiological Effects:
BDF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDF inhibits the uptake of dopamine, serotonin, and norepinephrine in a dose-dependent manner. In vivo studies have shown that BDF decreases the release of dopamine in the striatum and reduces locomotor activity. BDF has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BDF has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, making it a useful tool for studying the role of VMAT2 in various physiological and pathological conditions. BDF is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, BDF has some limitations. It has poor solubility in water, which makes it challenging to administer in vivo. BDF is also a relatively new compound, and its long-term effects are not well known.
Orientations Futures
BDF has significant potential for future research. One of the future directions is to investigate the role of VMAT2 in various neurological and psychiatric disorders using BDF as a tool. BDF can also be used to study the mechanism of action of other drugs that affect monoamine neurotransmission. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of BDF to make it more suitable for in vivo experiments.
Conclusion:
In conclusion, BDF is a unique compound that has gained significant attention in the scientific research community due to its potent and selective inhibition of VMAT2. BDF has various biochemical and physiological effects and has several advantages for lab experiments. However, it also has some limitations, and its long-term effects are not well known. Future research can focus on investigating the role of VMAT2 in various neurological and psychiatric disorders and improving the solubility and pharmacokinetic properties of BDF.
Méthodes De Synthèse
The synthesis of BDF involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with N-bromosuccinimide (NBS) in the presence of a catalyst. This reaction leads to the formation of 5-bromo-2,3-dihydro-1,4-benzodioxine. The next step involves the reaction of 5-bromo-2,3-dihydro-1,4-benzodioxine with difluoromethyl bromide in the presence of a base. This reaction leads to the formation of BDF.
Applications De Recherche Scientifique
BDF has been extensively used in scientific research due to its unique properties. BDF is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. BDF has been used to study the role of VMAT2 in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZIPHYHZHSHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.